molecular formula C4H6N4O6S-2 B129217 5,6-Diamino-2,4-dihydroxypyrimidine sulfate CAS No. 42965-55-9

5,6-Diamino-2,4-dihydroxypyrimidine sulfate

Cat. No. B129217
CAS RN: 42965-55-9
M. Wt: 238.18 g/mol
InChI Key: IKARJSDZQCSEJX-UHFFFAOYSA-N
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Description

5,6-Diamino-2,4-dihydroxypyrimidine sulfate, also known as 5,6-Diaminouracil sulfate, is a compound with the molecular formula C4H6N4O2 and a molecular weight of 142.12 . It is used as a precursor to paraxanthine and other paraxanthine analogs . It is also an intermediate in the synthesis of Paraxanthine .


Synthesis Analysis

The synthesis of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate involves several steps. In one method, sodium methoxide solution is added to Guanidinium hydrochloride, and the mixture is warmed to 40°C. Dimethyl malonate is then added dropwise, and the reaction is allowed to proceed for 5 hours at 40°C . After the reaction is complete, the product is filtered and dried to obtain the intermediate product .


Molecular Structure Analysis

The molecular structure of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate consists of a pyrimidine ring with two amino groups at positions 5 and 6 and two hydroxyl groups at positions 2 and 4 . The sulfate ion is associated with the molecule, but the exact nature of this association is not specified .


Chemical Reactions Analysis

The salt form of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate is quite insoluble in water, but it can be converted to the free base, which can be recrystallized from water and converted back to the sulfate by the addition of sulfuric acid .


Physical And Chemical Properties Analysis

5,6-Diamino-2,4-dihydroxypyrimidine sulfate has a molecular weight of 142.12 . The hydrochloride form of the compound has a melting point of 300-305°C and is more soluble than the sulfate form .

Safety and Hazards

The safety and hazards associated with 5,6-Diamino-2,4-dihydroxypyrimidine sulfate are not well-documented in the available literature. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

properties

IUPAC Name

5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2.H2O4S/c5-1-2(6)7-4(10)8-3(1)9;1-5(2,3)4/h5H2,(H4,6,7,8,9,10);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKARJSDZQCSEJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63981-35-1
Record name 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (2:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=63981-35-1
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DSSTOX Substance ID

DTXSID90885883
Record name 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (1:1)
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Molecular Weight

240.20 g/mol
Source PubChem
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Product Name

5,6-Diamino-2,4-dihydroxypyrimidine sulfate

CAS RN

32014-70-3, 42965-55-9
Record name 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (1:?)
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Record name 5,6-Diamino-2,4-dihydroxypyrimidine sulfate
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Record name Bis(5,6-diaminouracil) sulphate
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Record name 5,6-Diaminouracil sulfate
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Record name 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (1:1)
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Record name 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate in the research on methylglyoxal and inflammation?

A1: In this study [], 5,6-Diamino-2,4-dihydroxypyrimidine sulfate is utilized as a derivatizing agent for the detection and quantification of methylglyoxal (MGO). The researchers aimed to investigate if inflammation could lead to increased MGO production. They used 5,6-Diamino-2,4-dihydroxypyrimidine sulfate to react with MGO in samples from activated macrophage and microglial cells. This reaction forms a product that can be detected and quantified using HPLC (High-Performance Liquid Chromatography). This method allowed the researchers to measure changes in MGO concentration in response to inflammatory stimuli.

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